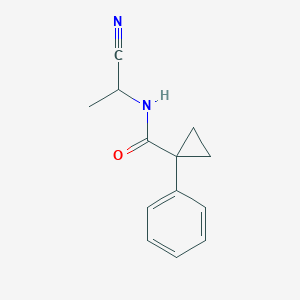![molecular formula C20H20N2O4 B2730893 (Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 730949-43-6](/img/structure/B2730893.png)
(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as CDEP and is synthesized using a specific method that involves several steps.
作用机制
The mechanism of action of CDEP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. CDEP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CDEP has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer.
Biochemical and Physiological Effects:
CDEP has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, which could make it a useful anticancer agent. CDEP has also been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which could make it useful in the treatment of inflammatory diseases. Additionally, CDEP has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
CDEP has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields of research. However, there are also some limitations to using CDEP in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, CDEP has not been extensively studied in vivo, which could limit its potential applications in drug discovery.
未来方向
There are several future directions for research on CDEP. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields of research. Another direction is to study its pharmacokinetics and toxicity in vivo, which could provide important information for the development of new cancer therapies. Additionally, future research could focus on the development of new derivatives of CDEP with improved anticancer and anti-inflammatory activity.
Conclusion:
In conclusion, CDEP is a chemical compound with potential applications in various fields of research, including medicinal chemistry and drug discovery. Its synthesis method is well-established, and it has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using CDEP in lab experiments, there are also several future directions for research on this compound that could lead to the development of new cancer therapies and treatments for inflammatory diseases.
合成方法
The synthesis of CDEP involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form the corresponding ethyl 3-(3,4-dimethoxyphenyl)acrylate. This intermediate is then reacted with 3-hydroxyacetophenone to form CDEP. The reaction is catalyzed by a base, such as potassium carbonate, and takes place at room temperature. The final product is obtained in high yield and purity.
科学研究应用
CDEP has been found to have potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. CDEP has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-18-7-6-14(12-19(18)26-2)8-9-22-20(24)16(13-21)10-15-4-3-5-17(23)11-15/h3-7,10-12,23H,8-9H2,1-2H3,(H,22,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVYVPDEZJTCA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile](/img/structure/B2730810.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2730812.png)



![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)
![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)